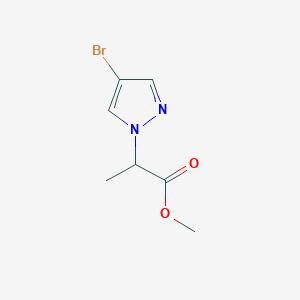

甲基2-(4-溴-1H-吡唑-1-基)丙酸酯

描述

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is represented by the InChI code: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 . The compound has a calculated log Po/w (iLOGP) of 1.82, indicating its lipophilicity . It also has a water solubility of 2.54 mg/ml, classifying it as very soluble .科学研究应用

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

The pyrazole moiety, which is a part of the compound “methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate,” has been identified to possess potent antileishmanial and antimalarial activities . Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against diseases like leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of Leishmania species and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively .

Drug Discovery: Synthesis of Bioactive Molecules

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals due to their significant pharmacological functions . The compound can be utilized to create novel molecules with potential therapeutic effects. The versatility of the pyrazole ring allows for the development of a wide range of drugs targeting various diseases .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole derivatives are used to synthesize ligands that can coordinate with metal ions . These ligands are crucial for forming complex structures that have applications in catalysis, material science, and the study of metalloproteins.

Organometallic Chemistry: Catalyst Development

The pyrazole moiety is involved in the synthesis of organometallic compounds, which are essential in catalytic processes . These compounds can act as catalysts in various chemical reactions, including those that are important for industrial processes.

Green Chemistry: Sustainable Synthesis Methods

Pyrazole derivatives are being explored in green chemistry for their potential to be synthesized through eco-friendly methods . The focus is on reducing the environmental impact of chemical synthesis by employing techniques such as microwave-assisted reactions and using less harmful solvents.

作用机制

安全和危害

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTCOFRTCLKRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Dibenzylamino)methyl]cyclopropan-1-ol](/img/structure/B1368937.png)

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)